Ethyl 3-(pyrrolidin-2-yl)propiolate
Description
Ethyl 3-(pyrrolidin-2-yl)propiolate is a propiolate ester derivative featuring a pyrrolidine ring attached to the propiolate backbone. Pyrrolidine-containing compounds are of significant interest due to their roles in asymmetric catalysis, pharmaceutical chemistry, and multicomponent reactions (MCRs) . The pyrrolidine moiety may enhance reactivity through its electron-donating and steric effects, enabling regioselective cyclizations or enantioselective transformations .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-4,7H2,1H3 |
InChI Key |
JLMUDNUDRFKMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(pyrrolidin-2-yl)propiolate typically involves the reaction of pyrrolidine with ethyl propiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include anhydrous ethanol, and the reaction is often catalyzed by acids such as trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature and pressure to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(pyrrolidin-2-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidin-2-ones and substituted pyrroles .
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propiolate involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways .
Comparison with Similar Compounds
Cyclization Reactions
- This compound : Likely participates in [4+2] cyclizations with azadienes to form dihydropyridines, analogous to ethyl propiolate (2b) in . The pyrrolidine group may direct regioselectivity or stabilize intermediates.
- Ethyl 3-(trimethylsilyl)propiolate : Silicon groups enhance alkyne stability, enabling selective couplings without decomposition .
Enantioselective Transformations
Multicomponent Reactions (MCRs)
- Ethyl propiolate (253) reacts with dialkyl phosphonates and pyridine to yield 1,2-dihydropyridinylphosphonates (256) . Pyrrolidine-substituted analogs may exhibit altered reactivity due to steric or electronic effects from the nitrogen heterocycle.
Challenges and Limitations
- Synthetic Accessibility: Pyrrolidine-containing propiolates may require specialized routes, such as Huisgen cycloadditions () or Sonogashira couplings, which are less straightforward than silicon- or aryl-substituted analogs .
- Steric Hindrance : The pyrrolidine ring could hinder reactivity in sterically demanding reactions, contrasting with smaller substituents like trimethylsilyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
